2-(4-Hydroxyphenyl)-6-methylquinoline-4-carboxylic acid 2-(4-Hydroxyphenyl)-6-methylquinoline-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 116734-15-7
VCID: VC20897102
InChI: InChI=1S/C17H13NO3/c1-10-2-7-15-13(8-10)14(17(20)21)9-16(18-15)11-3-5-12(19)6-4-11/h2-9,19H,1H3,(H,20,21)
SMILES: CC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC=C(C=C3)O
Molecular Formula: C17H13NO3
Molecular Weight: 279.29 g/mol

2-(4-Hydroxyphenyl)-6-methylquinoline-4-carboxylic acid

CAS No.: 116734-15-7

Cat. No.: VC20897102

Molecular Formula: C17H13NO3

Molecular Weight: 279.29 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Hydroxyphenyl)-6-methylquinoline-4-carboxylic acid - 116734-15-7

Specification

CAS No. 116734-15-7
Molecular Formula C17H13NO3
Molecular Weight 279.29 g/mol
IUPAC Name 2-(4-hydroxyphenyl)-6-methylquinoline-4-carboxylic acid
Standard InChI InChI=1S/C17H13NO3/c1-10-2-7-15-13(8-10)14(17(20)21)9-16(18-15)11-3-5-12(19)6-4-11/h2-9,19H,1H3,(H,20,21)
Standard InChI Key PAVHGOHHXODEAP-UHFFFAOYSA-N
Isomeric SMILES CC1=CC2=C(C=C1)NC(=C3C=CC(=O)C=C3)C=C2C(=O)O
SMILES CC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC=C(C=C3)O
Canonical SMILES CC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC=C(C=C3)O

Introduction

2-(4-Hydroxyphenyl)-6-methylquinoline-4-carboxylic acid is a complex organic compound belonging to the quinoline family, which is known for its diverse biological activities and chemical properties. This compound features a quinoline core with a hydroxyphenyl group attached at the 2-position and a methyl group at the 6-position, along with a carboxylic acid functional group at the 4-position.

Chemical Reactions

Given its functional groups (hydroxyl and carboxylic), 2-(4-Hydroxyphenyl)-6-methylquinoline-4-carboxylic acid can undergo several types of chemical transformations:

Reaction TypeDescription
EsterificationFormation of esters from the carboxylic group upon reaction with alcohols.
Hydrogen BondingPotential for forming hydrogen bonds due to hydroxyl (-OH) groups.

These reactions highlight its versatility as an intermediate or building block in organic synthesis.

Antioxidant Activity

Quinolines generally exhibit antioxidant properties due to their ability to donate electrons or hydrogen radicals . While direct studies on this compound's antioxidant activity are lacking, similar structures suggest potential benefits.

Spectroscopic Analysis

Spectroscopic techniques like FTIR (Fourier Transform Infrared Spectroscopy), UV-vis spectroscopy (Ultraviolet–Visible Spectrophotometry), and mass spectrometry are commonly used for characterizing such compounds:

TechniqueExpected Findings
FTIRAbsorption peaks indicative of C=O stretching around 1700 cm1^{-1} and O–H stretching around 3400 cm1^{-1}.
UV-visAbsorption peaks corresponding to π → π* transitions within aromatic rings; shifts may occur based on substituents present on the ring system .

These methods help confirm structural features by detecting characteristic absorption patterns associated with different functional groups present within the molecule.

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